molecular formula C8H10ClNO3 B14528336 Methyl 3-methoxypyridine-2-carboxylate;hydrochloride CAS No. 62734-00-3

Methyl 3-methoxypyridine-2-carboxylate;hydrochloride

Cat. No.: B14528336
CAS No.: 62734-00-3
M. Wt: 203.62 g/mol
InChI Key: GYOJFOIVPYHLNU-UHFFFAOYSA-N
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Description

Methyl 3-methoxypyridine-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H10ClNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxypyridine-2-carboxylate can be synthesized through several methods. One common method involves the esterification of 3-methoxypyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Methyl 3-methoxypyridine-2-carboxylate often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-methoxypyridine-2-carboxylic acid.

    Reduction: 3-methoxypyridine-2-methanol or 3-methoxypyridine-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxypyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methylpyridine-2-carboxylate
  • Methyl 6-methylpyridine-3-carboxylate
  • 3-Methylpyridine-2-carboxylic acid

Uniqueness

Methyl 3-methoxypyridine-2-carboxylate is unique due to its methoxy group at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research contexts.

Properties

CAS No.

62734-00-3

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

methyl 3-methoxypyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-11-6-4-3-5-9-7(6)8(10)12-2;/h3-5H,1-2H3;1H

InChI Key

GYOJFOIVPYHLNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C(=O)OC.Cl

Origin of Product

United States

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